(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,2-diphenylacetate
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Description
Scientific Research Applications
Amine Exchange Reactions and Derivative Synthesis
Triazine derivatives engage in amine exchange reactions, leading to the synthesis of various compounds. For example, derivatives like [4-(methylsulfanyl)-5,6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] acetate are obtained through reactions with amino acids, demonstrating the triazine's versatility in creating ion associates and crystalline forms useful in further chemical synthesis and possibly material science applications (Sun Min’yan’ et al., 2010).
Corrosion Inhibition
Triazine derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical in industrial settings to protect infrastructure and machinery. The study by Ambrish Singh et al. (2018) on triazine derivatives HT-1, HT-2, and HT-3, demonstrated high corrosion inhibition efficiency, providing a pathway for developing new corrosion inhibitors based on triazine chemistry (Ambrish Singh et al., 2018).
Fungicidal Activity
Triazine derivatives have been synthesized with potential fungicidal activities. The creation of compounds like ethyl [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylacetate and ethyl 3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-ylacetate, and their reactions leading to heteroaryl-substituted derivatives, indicate their utility in developing new fungicides (E. M. El-Telbani et al., 2007).
Proton Conductivity
Novel aromatic poly(ether sulfone)s containing triazine groups have been synthesized for their potential use in proton exchange membranes. The presence of triazine groups affects the solubility, thermal, and mechanical properties of these polymers, indicating their suitability for fuel cell applications, highlighting the versatility of triazine derivatives in energy technologies (D. Tigelaar et al., 2009).
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-18(24)23(20(27-2)22-21-14)13-26-19(25)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYUPBFJMBGIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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